2-(2-Amino-5-methoxyphenyl)acetic acid

Description

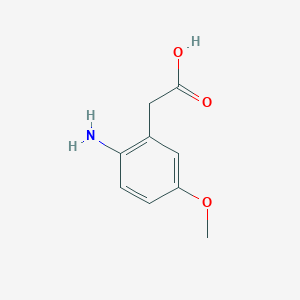

2-(2-Amino-5-methoxyphenyl)acetic acid (CAS: 38367-42-9, molecular formula: C₉H₁₁NO₃, molecular weight: 181.19 g/mol) is a phenylacetic acid derivative featuring an amino group at the 2-position and a methoxy group at the 5-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules and metabolites. For instance, related compounds, such as 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, are metabolites of psychoactive drugs like 5-APB, highlighting the pharmacological relevance of such derivatives .

Properties

IUPAC Name |

2-(2-amino-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQFWSIBEQNJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295265 | |

| Record name | 2-Amino-5-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38367-42-9 | |

| Record name | 2-Amino-5-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38367-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Another approach involves the use of 2-amino-5-methoxybenzoic acid as a starting material. This compound can be converted to this compound through a series of steps, including esterification, reduction, and hydrolysis. The reaction conditions for each step vary, but generally involve the use of common reagents such as sodium borohydride for reduction and hydrochloric acid for hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-(2-Nitro-5-methoxyphenyl)acetic acid.

Reduction: Formation of 2-(2-Amino-5-methoxyphenyl)ethanol.

Substitution: Formation of 2-(2-Amino-5-substituted-phenyl)acetic acid derivatives.

Scientific Research Applications

2-(2-Amino-5-methoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group may enhance its binding affinity. The acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 2-(2-Methoxyphenyl)acetic acid | - | C₉H₁₀O₃ | Methoxy (2), Acetic acid (1) | Crystallizes as H-bonded dimers |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 1393541-31-5 | C₈H₈BrNO₂ | Bromo (3), Methoxy (4), Acetic acid (2) | Electron-withdrawing Br alters angles |

| 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid | 1190198-33-4 | C₁₀H₈F₃NO₅ | Nitro (2), CF₃ (4), Methoxy (5) | High steric/electronic effects |

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂, CF₃) increase C–C–C bond angles on the aromatic ring compared to electron-donating groups (e.g., methoxy). For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the angle at Br is 121.5°, compared to 118.2° at the methoxy group .

- Hydrogen Bonding : 2-(2-Methoxyphenyl)acetic acid forms centrosymmetric dimers via R₂²(8) hydrogen-bonding motifs, a common feature in carboxylic acids . In contrast, brominated analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid exhibit similar dimerization but with altered crystal packing due to steric and electronic effects .

Crystallographic and Physicochemical Properties

| Property | 2-(2-Amino-5-methoxyphenyl)acetic Acid | 2-(2-Methoxyphenyl)acetic Acid | 2-(3-Bromo-4-methoxyphenyl)acetic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.19 | 166.18 | 230.06 |

| Dihedral Angle (Phenyl-Acetic Acid) | N/A | 78.15° | 78.15° (similar perpendicular alignment) |

| Hydrogen-Bonding Motif | Not reported | R₂²(8) | R₂²(8) |

| Electron Effects | Amino (electron-donating) | Methoxy (electron-donating) | Br (electron-withdrawing) |

Notes:

Biological Activity

2-(2-Amino-5-methoxyphenyl)acetic acid, often referred to as a derivative of phenolic compounds, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula and features an amino group at the second position and a methoxy group at the fifth position on the benzene ring. Its structure is critical for its biological activity, as it shares similarities with other biologically active compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, various derivatives were synthesized and tested against Gram-positive bacteria such as Bacillus subtilis. The results demonstrated that several compounds showed strong inhibitory effects on bacterial growth, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | 15 | 50 µg/mL |

| 8a | 18 | 25 µg/mL |

| 10a | 20 | 12.5 µg/mL |

2. Antioxidant Activity

The antioxidant activity of this compound has also been investigated. Similar structures have been shown to exhibit high antioxidant potential due to their ability to scavenge free radicals. The mechanism involves the donation of hydrogen atoms from the phenolic hydroxyl group, which stabilizes free radicals .

Table 2: Antioxidant Activity Assay Results

| Compound ID | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| 1 | 85 | 30 |

| 2 | 90 | 25 |

| 3 | 78 | 35 |

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests against breast cancer cell lines (MDA-MB-231 and MCF-7) showed that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin. The most potent derivative had an IC50 value significantly lower than that of Doxorubicin .

Table 3: Cytotoxicity Against Breast Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | MDA-MB-231 | 3.18 |

| Doxorubicin | MCF-7 | 4.17 |

| Compound X | MDA-MB-231 | 1.81 |

| Compound Y | MCF-7 | 2.85 |

The mechanisms underlying the biological activities of this compound involve interactions with various cellular pathways:

- Antimicrobial Action: The compound disrupts bacterial cell walls or inhibits essential enzymes necessary for bacterial survival.

- Antioxidant Mechanism: It reduces oxidative stress by neutralizing reactive oxygen species (ROS).

- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.

Case Studies

- Antimicrobial Efficacy Study: A study conducted on synthesized derivatives demonstrated that modifications to the phenolic structure significantly enhanced antimicrobial potency against Bacillus subtilis .

- Cytotoxicity Evaluation: A comparative analysis of the synthesized derivatives showed that some compounds had superior cytotoxic effects against breast cancer cell lines compared to standard chemotherapy drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.